2H-1,3-Oxazine, tetrahydro-2-phenyl-
Description
Properties
CAS No. |
17762-72-0 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C10H13NO/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10-11H,4,7-8H2 |
InChI Key |
TVHBYFZBZQWTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 2H-1,3-Oxazine, tetrahydro-2-phenyl- with structurally related oxazine derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Key Structural Influence |
|---|---|---|---|---|---|
| 2H-1,3-Oxazine, tetrahydro-2-phenyl- | C₁₀H₁₃NO | 163.2163 | Phenyl (C₆H₅) at C2 | 17762-72-0 | Enhanced lipophilicity, π-π stacking potential |
| 2-(4-Chlorophenyl)tetrahydro-2H-1,3-Oxazine | C₁₀H₁₂ClNO | 197.661 | 4-Chlorophenyl at C2 | 109086-75-1 | Electron-withdrawing Cl increases reactivity |
| 2-Ethyltetrahydro-4,4,6-trimethyl-2H-1,3-Oxazine | C₉H₁₉NO | 157.25 | Ethyl (C₂H₅), methyl (CH₃) | 36873-27-5 | Steric hindrance, reduced polarity |
| 2-(4-Methoxyphenyl)tetrahydro-2H-1,3-Oxazine | C₁₁H₁₅NO₂ | 193.24 | 4-Methoxyphenyl at C2 | 109086-77-3 | Electron-donating OCH₃ enhances stability |
Key Observations :
- Electron-donating groups (e.g., OCH₃ in 109086-77-3) stabilize the ring system, which may improve metabolic stability in drug candidates .
- Alkyl substituents (e.g., ethyl and methyl in 36873-27-5) reduce polarity, affecting solubility and bioavailability .
Pharmacological Activities
- Chlorophenyl Derivative : The Cl substituent may enhance anti-microbial activity due to increased electrophilicity, as seen in related triazole-thiones .
- Methoxy Derivative : Improved metabolic stability could translate to longer half-lives in vivo, beneficial for chronic disease treatments .
Reaction Chemistry
Q & A
Q. What are the recommended synthetic routes for preparing 2H-1,3-oxazine, tetrahydro-2-phenyl-?
The compound can be synthesized via traditional thermal reactions or microwave-assisted methods. For example, substituted tetrahydro-4H-thiopyran-4-ones (structurally analogous) are synthesized by reacting tetrahydro-4H-thiopyran-4-one with benzaldehyde derivatives under acidic conditions . Microwave-assisted techniques offer faster reaction times and improved yields for similar oxazine derivatives, as demonstrated in the synthesis of benzo-fused oxazepine-diones .
Q. How can the stereochemical configuration of tetrahydro-2-phenyl-2H-1,3-oxazine derivatives be determined experimentally?
Key methods include:
- X-ray crystallography : Resolves absolute stereochemistry, as applied to alkyl acetates of benzothiazine derivatives .
- NMR spectroscopy : Utilizes coupling constants (e.g., ) and NOE experiments to infer spatial arrangements.
- DFT calculations : Validate experimental data by comparing computed and observed spectroscopic parameters .
Q. What safety protocols should be followed when handling tetrahydro-2-phenyl-2H-1,3-oxazine derivatives?
Based on GHS classifications:
- Acute toxicity (H302) : Use PPE (gloves, lab coat) and avoid ingestion.
- Skin/eye irritation (H315, H319) : Employ fume hoods and safety goggles.
- Respiratory tract irritation (H335) : Ensure adequate ventilation. First-aid measures include immediate rinsing of affected areas and medical consultation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of tetrahydro-2-phenyl-2H-1,3-oxazine in nucleophilic substitution reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. MP2 methods are also effective for thermodynamic and spectral analysis, as shown for structurally related ketones .
Q. How do structural modifications at the phenyl ring influence the biological activity of tetrahydro-2H-1,3-oxazine derivatives?
Substituents like halogens (e.g., fluorine) or methoxy groups enhance bioactivity by altering electronic properties and binding affinity. For example, fluorophenyl groups in naphthodiazepinamides improve anticancer activity by modulating DNA interactions . Similar strategies apply to oxazine derivatives targeting enzymes or receptors .
Q. What strategies can resolve contradictions in reported spectroscopic data for tetrahydro-2-phenyl-2H-1,3-oxazine derivatives?
- Cross-validation : Compare IR, H/C NMR, and mass spectrometry data across multiple studies.
- Crystallographic validation : Use X-ray structures as reference standards for ambiguous peaks or shifts .
- Computational benchmarking : Match experimental spectra with DFT-simulated data to identify outliers .
Q. What mechanistic considerations apply to the oxidation of tetrahydro-2-phenyl-2H-1,3-oxazine derivatives to N-oxides?
Sodium periodate selectively oxidizes sulfur atoms in thiopyran-4-ones to 1-oxides, while hydrogen peroxide produces 1,1-dioxides via radical intermediates. Reaction conditions (solvent, temperature) must be optimized to avoid over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
